Cas no 53292-69-6 (1H-Imidazole-4-methanol, 2-(3,4-dimethoxyphenyl)-)

1H-Imidazole-4-methanol, 2-(3,4-dimethoxyphenyl)- structure
53292-69-6 structure
Product name:1H-Imidazole-4-methanol, 2-(3,4-dimethoxyphenyl)-
CAS No:53292-69-6
MF:C12H14N2O3
MW:234.251
CID:4024257
PubChem ID:9991621

1H-Imidazole-4-methanol, 2-(3,4-dimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-methanol, 2-(3,4-dimethoxyphenyl)-
    • 1H-Imidazole-5-methanol, 2-(3,4-dimethoxyphenyl)-
    • 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol
    • AB57920
    • AKOS006189852
    • [2-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANOL
    • (2-(3,4-Dimethoxyphenyl)-1H-imidazol-5-yl)methanol
    • MFCD10696687
    • SY347891
    • 53292-69-6
    • Inchi: InChI=1S/C12H14N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-13-6-9(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14)
    • InChI Key: ZHFYUUBGZGDKSV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 234.10044231Da
  • Monoisotopic Mass: 234.10044231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 67.4Ų

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